Hexahydro-1H-spiro[pentalene-2,2'-[1,3]dioxolane]-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexahydro-1H-spiro[pentalene-2,2’-[1,3]dioxolane]-5-carbonitrile is a complex organic compound with the molecular formula C11H15NO2 It is characterized by its unique spiro structure, which involves a pentalene ring system fused with a dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexahydro-1H-spiro[pentalene-2,2’-[1,3]dioxolane]-5-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the spiro structure. For instance, the use of strong acids or bases can promote the cyclization process, while solvents like dichloromethane or toluene may be employed to dissolve the reactants and control the reaction environment .
Industrial Production Methods
Industrial production of Hexahydro-1H-spiro[pentalene-2,2’-[1,3]dioxolane]-5-carbonitrile may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the final product. Techniques such as continuous flow reactors and automated synthesis platforms can be utilized to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Hexahydro-1H-spiro[pentalene-2,2’-[1,3]dioxolane]-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives .
Scientific Research Applications
Hexahydro-1H-spiro[pentalene-2,2’-[1,3]dioxolane]-5-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the study of spiro compounds and their reactivity.
Biology: The compound can be used in the development of biologically active molecules, such as potential pharmaceuticals or agrochemicals.
Medicine: Research into its potential therapeutic applications includes exploring its activity as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of Hexahydro-1H-spiro[pentalene-2,2’-[1,3]dioxolane]-5-carbonitrile involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other biomolecules. The compound’s spiro structure allows it to fit into binding sites with high specificity, potentially inhibiting or modulating the activity of the target. The pathways involved in its mechanism of action depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
- Hexahydro-1H-spiro[pentalene-2,2’-[1,3]dioxolane]-5-one
- Hexahydro-1H-spiro[pentalene-2,2’-[1,3]dioxolane]-5-carboxylic acid
Uniqueness
Hexahydro-1H-spiro[pentalene-2,2’-[1,3]dioxolane]-5-carbonitrile is unique due to its specific spiro structure and the presence of a nitrile group. This combination of features imparts distinct chemical properties, such as reactivity and binding affinity, which differentiate it from other similar compounds.
Properties
Molecular Formula |
C11H15NO2 |
---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
spiro[1,3-dioxolane-2,5'-2,3,3a,4,6,6a-hexahydro-1H-pentalene]-2'-carbonitrile |
InChI |
InChI=1S/C11H15NO2/c12-7-8-3-9-5-11(6-10(9)4-8)13-1-2-14-11/h8-10H,1-6H2 |
InChI Key |
MCNDJAUXFFUJFC-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2(O1)CC3CC(CC3C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.